molecular formula C6H6BrN3O B8279561 5-bromo-N'-hydroxypyridine-3-carboximidamide CAS No. 453565-56-5

5-bromo-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B8279561
CAS No.: 453565-56-5
M. Wt: 216.04 g/mol
InChI Key: CYHQPUQBUYMCMW-UHFFFAOYSA-N
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Description

5-bromo-N’-hydroxypyridine-3-carboximidamide is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxyl group at the N’ position, and a carboximidamide group at the 3rd position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-methoxypyridine with hydrobromic acid under reflux conditions to yield 3-bromo-5-hydroxypyridine . This intermediate can then be further reacted with appropriate reagents to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of 5-bromo-N’-hydroxypyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboximidamide group can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylhexyloxy)pyridine-2-carboximidamide
  • N-(2-ethylhexyloxy)pyridine-3-carboximidamide
  • N-(2-ethylhexyloxy)pyridine-4-carboximidamide
  • N-decyloxypyridine-2-carboximidamide
  • N-decyloxypyridine-3-carboximidamide
  • N-decyloxypyridine-4-carboximidamide

Uniqueness

5-bromo-N’-hydroxypyridine-3-carboximidamide is unique due to the presence of the bromine atom at the 5th position, which imparts specific reactivity and properties. The combination of the hydroxyl and carboximidamide groups further enhances its versatility in chemical reactions and biological interactions .

Properties

CAS No.

453565-56-5

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

CYHQPUQBUYMCMW-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC=C1Br)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-cyanopyridine (1.0 eq), hydroxylamine hydrochloride (1.5 eq.), K2CO3 (2.1 eq) in ethanol (0.1 M) was stirred at 80° C. for 3 days. The mixture was concentrated, diluted with EtOAc and aqueous NaHCO3. The title compound was isolated by filtration as beige solid.
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